molecular formula C4H8FNO2 B13534609 Methyl (2R)-3-amino-2-fluoropropanoate CAS No. 88099-69-8

Methyl (2R)-3-amino-2-fluoropropanoate

Cat. No.: B13534609
CAS No.: 88099-69-8
M. Wt: 121.11 g/mol
InChI Key: WOVBJOLECSYCJY-GSVOUGTGSA-N
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Description

Methyl (2R)-3-amino-2-fluoropropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-3-amino-2-fluoropropanoate typically involves the fluorination of a suitable precursor followed by esterification. One common method involves the reaction of (2R)-3-amino-2-hydroxypropanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (2R)-3-amino-2-fluoropropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R)-3-amino-2-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The amino group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-3-amino-2-hydroxypropanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Methyl (2R)-3-amino-2-chloropropanoate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    Methyl (2R)-3-amino-2-bromopropanoate:

Uniqueness

Methyl (2R)-3-amino-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where enhanced binding affinity and specificity are desired.

Properties

CAS No.

88099-69-8

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

methyl (2R)-3-amino-2-fluoropropanoate

InChI

InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3/t3-/m1/s1

InChI Key

WOVBJOLECSYCJY-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)[C@@H](CN)F

Canonical SMILES

COC(=O)C(CN)F

Origin of Product

United States

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